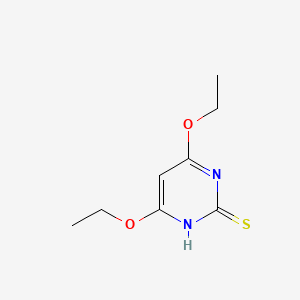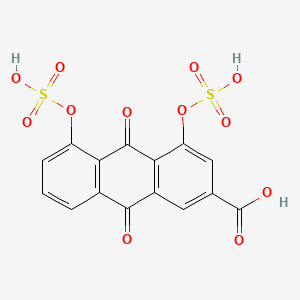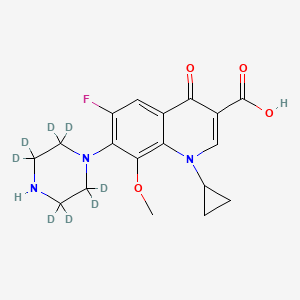
3-Desmethyl Gatifloxacin-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Desmethyl Gatifloxacin-d8 is a synthetic derivative of Gatifloxacin, a fluoroquinolone antibiotic. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it particularly useful in pharmacokinetic studies. The chemical name of this compound is 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-1,4-dihydroquinoline-3-carboxylic acid .
準備方法
The synthesis of 3-Desmethyl Gatifloxacin-d8 involves the incorporation of deuterium into the Gatifloxacin molecule. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with Gatifloxacin.
Deuterium Exchange: The hydrogen atoms in the piperazinyl ring of Gatifloxacin are replaced with deuterium atoms.
Purification: The resulting compound is purified using chromatographic techniques to obtain this compound with high purity.
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
3-Desmethyl Gatifloxacin-d8 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazinyl ring, where deuterium atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-Desmethyl Gatifloxacin-d8 has several scientific research applications:
Pharmacokinetic Studies: Due to its deuterium labeling, it is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Gatifloxacin in the body.
Drug Metabolism: It helps in understanding the metabolic pathways of Gatifloxacin and identifying its metabolites.
Analytical Chemistry: It is used as a reference standard in analytical methods to quantify Gatifloxacin in biological samples.
Biomedical Research: It aids in studying the interactions of Gatifloxacin with bacterial enzymes and its mechanism of action.
作用機序
The mechanism of action of 3-Desmethyl Gatifloxacin-d8 is similar to that of Gatifloxacin. It exerts its antibacterial effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
類似化合物との比較
3-Desmethyl Gatifloxacin-d8 is unique due to its deuterium labeling, which distinguishes it from other fluoroquinolone antibiotics. Similar compounds include:
Gatifloxacin: The parent compound without deuterium labeling.
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different chemical structure.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
The uniqueness of this compound lies in its application in pharmacokinetic studies and its ability to provide detailed insights into the metabolic pathways of Gatifloxacin.
特性
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-26-17-14-11(8-13(19)15(17)21-6-4-20-5-7-21)16(23)12(18(24)25)9-22(14)10-2-3-10/h8-10,20H,2-7H2,1H3,(H,24,25)/i4D2,5D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCSNIFKGXSDGN-DUSUNJSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CCNCC3)F)C(=O)C(=CN2C4CC4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
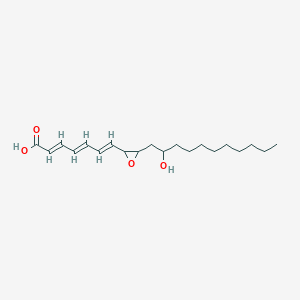


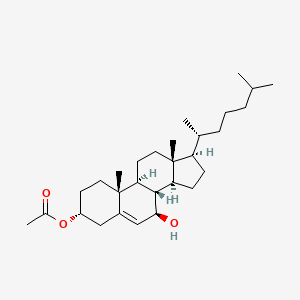
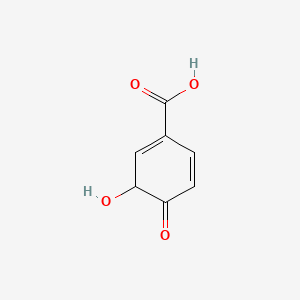
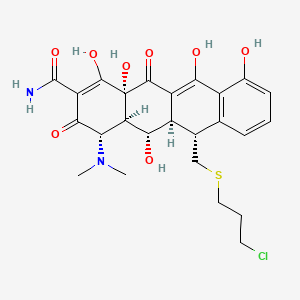
![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)
